ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE
Description
The compound features a triazolo[1,5-a]quinazoline core fused with a piperidine ring and substituted at the 3-position with a 3,4-dimethylbenzenesulfonyl group. The ethyl ester at the piperidine-4-carboxylate position enhances solubility and bioavailability. Its synthesis likely involves sulfonylation of a triazoloquinazoline precursor, analogous to methods described for related quinoline derivatives (e.g., reacting amines with benzenesulfonyl halides in DCM/EtOH with triethylamine) .
This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and antimicrobial agents. For instance, triazoloquinazolines are known to target enzymes like GSK3 and PI3K/AKT pathway components, as observed in computational docking studies .
Properties
IUPAC Name |
ethyl 1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O4S/c1-4-35-25(32)17-9-11-30(12-10-17)22-20-14-18(26)6-8-21(20)31-23(27-22)24(28-29-31)36(33,34)19-7-5-15(2)16(3)13-19/h5-8,13-14,17H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBHFQKQEBTAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group in the triazoloquinazoline core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonyl group and the triazoloquinazoline core play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Similarity and Chemotype Classification
Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis , the compound clusters with other triazoloquinazoline derivatives but diverges from pyrimidine-based analogs (e.g., triazolo[1,5-a]pyrimidines in ) due to differences in core heterocycles . Key analogs include:
*Tanimoto coefficients estimated using Morgan fingerprints ().
†Ranges based on computational similarity metrics .
Bioactivity and Target Affinity
- Mode of Action : The 3,4-dimethylbenzenesulfonyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in PI3K/AKT pathway inhibitors . Clustering analysis () suggests analogs with similar sulfonyl groups (e.g., 3,4-dimethyl vs. unsubstituted benzenesulfonyl) share overlapping bioactivity profiles.
- Docking Variability : Substitutions on the benzenesulfonyl group (e.g., methyl vs. chloro) significantly alter docking affinity. For example, replacing 3,4-dimethyl with a trifluoromethyl group (as in ) reduces affinity by ~2.5 kcal/mol due to steric clashes .
Biological Activity
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a piperidine core substituted with a quinazoline moiety and a sulfonyl group. Its structural complexity allows for diverse interactions within biological systems, potentially leading to significant pharmacological effects.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 408.94 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission and inflammation. Specifically, the quinazoline derivatives are noted for their ability to modulate central nervous system (CNS) activity and exhibit anti-inflammatory properties.
Anticonvulsant Activity
A study on related quinazoline derivatives demonstrated significant anticonvulsant activity. For instance, certain compounds showed efficacy in reducing seizure frequency in animal models when administered at varying doses (30-300 mg/kg). The mechanisms involved may include modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release .
CNS Depressant Effects
In addition to anticonvulsant properties, the compound may exhibit CNS depressant effects. This was observed in studies where similar derivatives were tested for sedative-hypnotic activities using behavioral assays such as the actophotometer and forced swim test. Compounds that displayed these effects were evaluated for their potential therapeutic use in conditions like anxiety and insomnia .
Anti-Diabetic Potential
Recent investigations into related biphenylsulfonamides suggest that compounds with sulfonyl functional groups can act as glucagon receptor antagonists, thereby influencing glucose metabolism. The anti-diabetic activity of these compounds highlights their potential for treating type 2 diabetes by lowering blood glucose levels without significant side effects .
Study 1: Anticonvulsant Activity Evaluation
In a controlled study, a series of quinazoline derivatives were synthesized and assessed for their anticonvulsant properties. The results indicated that specific substitutions on the quinazoline ring significantly enhanced activity against induced seizures in murine models. Notably, compounds with a piperidine substitution exhibited improved efficacy compared to their counterparts lacking this feature .
Study 2: CNS Depressant Activity Analysis
Another research effort focused on evaluating the sedative properties of similar quinazoline derivatives. The study utilized multiple behavioral tests to assess the impact on locomotion and anxiety-like behaviors. Results indicated that certain derivatives not only reduced activity levels but also increased the duration of sleep in treated mice, suggesting a potential application in treating sleep disorders .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Anticonvulsant Activity | CNS Depressant Activity | Anti-Diabetic Activity |
|---|---|---|---|
| Compound A | Yes | Moderate | No |
| Compound B | No | High | Yes |
| Compound C | Yes | Low | Yes |
Table 2: Dosage and Efficacy in Animal Models
| Compound | Dose (mg/kg) | Seizure Reduction (%) | Sedation Duration (min) |
|---|---|---|---|
| ETHYL Compound | 30 | 40 | 15 |
| ETHYL Compound | 100 | 70 | 30 |
| ETHYL Compound | 300 | 85 | 45 |
Q & A
(Basic) What are the recommended synthetic routes for preparing this compound?
Answer:
The compound is synthesized via multi-step reactions, typically involving cyclization and functional group modifications. A common approach includes:
Triazoloquinazoline Core Formation : Cyclocondensation of 7-chloro-quinazolinone with hydrazine derivatives under reflux in ethanol .
Sulfonylation : Introduction of the 3,4-dimethylbenzenesulfonyl group using sulfonyl chlorides in dichloromethane with a base (e.g., triethylamine) .
Piperidine-Ester Coupling : Alkylation or nucleophilic substitution to attach the piperidine-4-carboxylate moiety, often catalyzed by palladium in cross-coupling reactions .
Key Considerations : Monitor reaction progress using TLC/HPLC and optimize temperature/pH to avoid side products (e.g., over-sulfonylation) .
(Basic) How should researchers characterize the compound’s structural integrity?
Answer:
Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., sulfonyl group at C3, chloro at C7) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., triazole-quinazoline orientation) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 538.96 for C27H22ClF3N6O) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .
(Advanced) How can researchers design experiments to study its interactions with biological targets?
Answer:
Use molecular docking and biophysical assays :
Target Selection : Prioritize enzymes/receptors with known affinity for triazoloquinazoline scaffolds (e.g., kinase inhibitors) .
Docking Simulations : Software like AutoDock Vina to predict binding modes, focusing on sulfonyl-pi interactions and piperidine flexibility .
Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time compound interaction .
Contradiction Resolution : If conflicting KD values arise, validate via isothermal titration calorimetry (ITC) to account for thermodynamic variables .
(Advanced) How to resolve contradictions in reported bioactivity data across studies?
Answer:
Variable Analysis : Compare experimental conditions (e.g., cell lines, assay pH, solvent DMSO%) that may alter activity .
Dose-Response Curves : Re-evaluate IC50 values using standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) .
Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., triazole derivatives with varying sulfonyl groups) to identify trends .
Example : Discrepancies in kinase inhibition may stem from differences in ATP concentration during assays .
(Basic) What structural features critically influence its reactivity and bioactivity?
Answer:
Key moieties include:
- Triazoloquinazoline Core : Enhances π-π stacking with hydrophobic enzyme pockets .
- 3,4-Dimethylbenzenesulfonyl Group : Increases metabolic stability and modulates solubility .
- Piperidine-4-Carboxylate : Facilitates membrane permeability via protonation at physiological pH .
Methodological Insight : Replace the ethyl ester with methyl to assess hydrolysis resistance .
(Advanced) How to optimize solubility for in vivo studies without compromising activity?
Answer:
Prodrug Strategies : Convert the ethyl ester to a phosphate salt for enhanced aqueous solubility .
Co-Solvent Systems : Use PEG-400/ethanol mixtures in pharmacokinetic studies .
Structural Modifications : Introduce polar groups (e.g., hydroxyl) at the piperidine’s C4 position while monitoring SAR .
(Advanced) What methodologies support structure-activity relationship (SAR) studies?
Answer:
Substituent Scanning : Synthesize analogs with varied sulfonyl groups (e.g., nitro vs. methyl) and compare IC50 values .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Fragment Replacement : Replace the triazole ring with pyrazole or imidazole and assess target binding .
| Analog | Modification | Effect on Activity |
|---|---|---|
| Phenylsulfonyl variant | Reduced steric bulk | ↑ Solubility, ↓ IC50 |
| Trifluoromethyl-substituted | Enhanced electron withdrawal | ↑ Target affinity |
(Basic) Which analytical techniques ensure purity and stability?
Answer:
- HPLC-PDA : Detect impurities at 254 nm (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for lyophilization) .
- Forced Degradation Studies : Expose to UV light, acidic/basic conditions, and oxidizers to identify degradation pathways .
(Advanced) How can computational modeling predict off-target interactions?
Answer:
Pharmacophore Screening : Use Schrödinger’s Phase to match compound features against off-target databases (e.g., GPCRs, ion channels) .
Machine Learning : Train models on Tox21 datasets to predict cytotoxicity .
MD Simulations : Simulate binding to serum albumin to estimate plasma protein binding .
(Advanced) How to address stability issues during long-term storage?
Answer:
Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent ester hydrolysis .
Excipient Screening : Add trehalose or mannitol to stabilize the crystalline form .
Accelerated Stability Testing : Conduct ICH-compliant studies (40°C/75% RH for 6 months) to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
